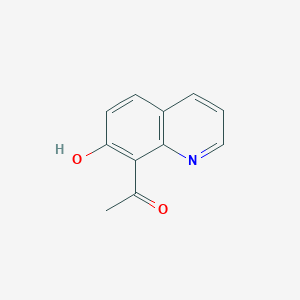
1-(7-Hydroxyquinolin-8-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hydroxyquinolin-8-yl)ethan-1-one is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at the 7th position and an ethanone group at the 8th position.
Métodos De Preparación
The synthesis of 1-(7-Hydroxyquinolin-8-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxyquinoline and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acetylation of 7-hydroxyquinoline.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
1-(7-Hydroxyquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(7-hydroxyquinolin-8-yl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(7-Hydroxyquinolin-8-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(7-Hydroxyquinolin-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring system play crucial roles in its binding to biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(7-Hydroxyquinolin-8-yl)ethan-1-one can be compared with other similar compounds, such as:
7-Hydroxyquinoline: Lacks the ethanone group, resulting in different chemical reactivity and biological activity.
8-Hydroxyquinoline: Has the hydroxy group at the 8th position, leading to different coordination chemistry and applications.
1-(8-Hydroxyquinolin-7-yl)ethan-1-one: An isomer with the hydroxy and ethanone groups swapped, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1146298-54-5 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-(7-hydroxyquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)10-9(14)5-4-8-3-2-6-12-11(8)10/h2-6,14H,1H3 |
Clave InChI |
CXQLDWCDCHMMOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC2=C1N=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

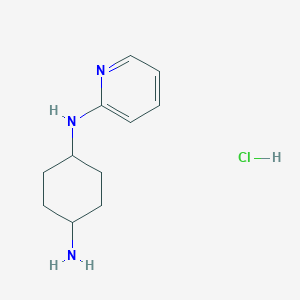
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
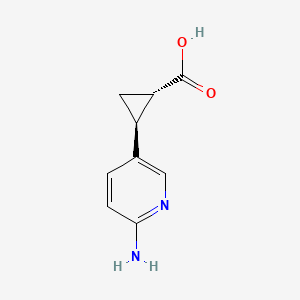
![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)
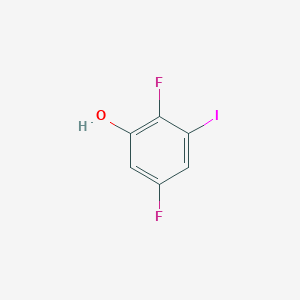
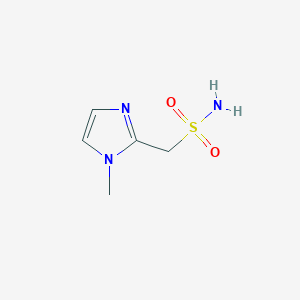
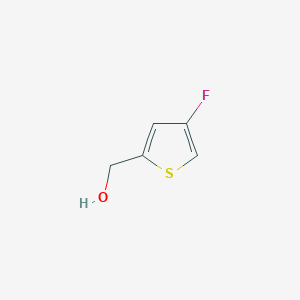
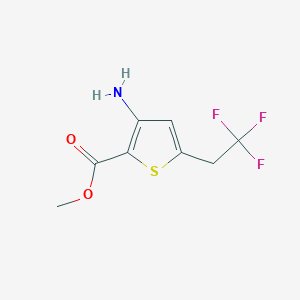
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
